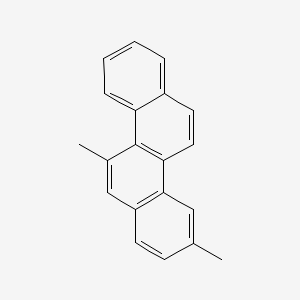

3,11-Dimethylchrysene

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry Research

Polycyclic aromatic hydrocarbons are a large class of organic compounds composed of two or more fused aromatic rings. uj.edu.pl These compounds are widespread environmental pollutants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. nih.gov They are also found in fossil fuels. nih.gov Research into PAHs is a significant area of environmental and health sciences due to the carcinogenic and mutagenic properties exhibited by many compounds within this class. uj.edu.pl The specific structure of a PAH, including the number and arrangement of its aromatic rings and the presence of any substituent groups, plays a crucial role in determining its biological activity. annualreviews.org

Significance of Dimethylchrysene (B14653177) Isomers in Scholarly Investigations

The study of dimethylchrysene isomers is a key area of research for understanding the relationship between chemical structure and carcinogenic activity. The position of the methyl groups on the chrysene (B1668918) backbone dramatically influences the molecule's properties. lgcstandards.com For instance, research has demonstrated that 5,11-dimethylchrysene (B89359) is a potent tumor initiator and mutagen, whereas its isomer, 5,12-dimethylchrysene (B79122), is comparatively inactive. lgcstandards.com

This difference in activity is often attributed to the location of the methyl groups in relation to the molecule's "bay region." A methyl group in the bay region, combined with a free peri position adjacent to an unsubstituted angular ring, is a structural feature that is thought to enhance carcinogenic potential. lgcstandards.com The low activity of 5,12-dimethylchrysene is suggested to be due to the peri-methyl group sterically hindering the metabolic activation of the molecule into its ultimate carcinogenic form. While direct research into the carcinogenic properties of 3,11-Dimethylchrysene (B585108) is not extensively documented, the established principles from its isomers underscore the critical importance of methyl group placement in determining the biological activity of dimethylchrysenes.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 139493-40-6 |

| Molecular Formula | C20H16 |

| Molecular Weight | 256.34 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C20H16 |

|---|---|

Molecular Weight |

256.3 g/mol |

IUPAC Name |

3,11-dimethylchrysene |

InChI |

InChI=1S/C20H16/c1-13-7-8-16-12-14(2)20-17-6-4-3-5-15(17)9-10-18(20)19(16)11-13/h3-12H,1-2H3 |

InChI Key |

OARLDAXNFWKBIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C3=C2C=CC4=CC=CC=C43)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 3,11 Dimethylchrysene

Established Synthetic Pathways for 3,11-Dimethylchrysene (B585108)

Multi-Step Organic Synthesis Approaches

Classical approaches to synthesizing substituted chrysenes often involve the construction of the tetracyclic ring system through a sequence of well-established reactions. One historical route to 2,11-dimethylchrysene, a structural isomer of the target compound, provides a blueprint for how such molecules are assembled. This synthesis starts with the preparation of a cis-diketohexahydrochrysene intermediate. rsc.org This key intermediate is then treated with a Grignard reagent, such as methylmagnesium iodide, to introduce the methyl groups. rsc.org Subsequent dehydration and aromatization, often through air oxidation, yield the final dimethylchrysene (B14653177) product. rsc.org

Another foundational strategy for building phenanthrene (B1679779) and chrysene (B1668918) cores is the Haworth synthesis. researchgate.netnowgonggirlscollege.co.in This method typically begins with the Friedel-Crafts acylation of an aromatic compound (like a substituted naphthalene) with an anhydride, such as succinic anhydride. researchgate.netnowgonggirlscollege.co.in The resulting keto-acid undergoes reduction (e.g., Clemmensen reduction) followed by an intramolecular Friedel-Crafts cyclization to form a new six-membered ring. researchgate.net A final dehydrogenation step yields the fully aromatic system. nowgonggirlscollege.co.in To achieve the 3,11-dimethyl substitution pattern, one would need to start with appropriately methylated precursors. For instance, a Haworth-type sequence starting from a suitably substituted phenanthrene could be envisioned to build the final ring. researchgate.netresearchgate.net

A ten-step synthesis of 2,3-dihydro-1H-cyclopenta[a]chrysene from 9,10-dihydrophenanthrene (B48381) also illustrates the complexity of these multi-step approaches. researchgate.netacs.org This synthesis involves building the peripheral benzo ring from succinic acid via a Haworth-type sequence and the cyclopentene (B43876) ring via Friedel-Crafts condensation, ultimately leading to a key dicarboxylic acid intermediate that is cyclized to form the pentacyclic structure. researchgate.net

Photolytic Conversion Methods

Photochemical reactions provide a powerful and direct method for forming the phenanthrene and chrysene skeletons through intramolecular C-C bond formation. The most prominent of these is the Mallory reaction, which is the oxidative photocyclization of stilbene (B7821643) derivatives. nih.gov This reaction proceeds via the photoisomerization of a trans-stilbene (B89595) to its cis-isomer, which then undergoes a 6π-electrocyclization to form a dihydrophenanthrene intermediate. nih.gov This intermediate is then oxidized to the stable aromatic phenanthrene system, often using iodine and air. nih.govmdpi.com

This method has been successfully applied to the synthesis of various methylchrysenes. mdpi.com To synthesize a specific isomer like this compound, a precursor such as a suitably substituted 1-styrylnaphthalene (B188453) would be required. For example, the synthesis of 5,11-dimethylchrysene (B89359) was achieved through the photolysis of a mixture of cis/trans-1-(3-methylstyryl)-3-methylnaphthalene and its exo-methylene isomer. acs.orgnih.gov The regiospecificity of the cyclization is a key consideration. If the stilbene precursor has two non-equivalent ortho positions available for cyclization, a mixture of isomers can result. mdpi.com To achieve a single product, one ortho-position is often blocked, or the precursor is designed to be symmetrical. mdpi.com

| Reaction Type | Precursor Type | Key Reagents | Product | Citation |

| Mallory Reaction | Substituted Stilbene/Styrylnaphthalene | UV light, I₂, O₂ (or other oxidant) | Phenanthrene/Chrysene Core | nih.gov, mdpi.com |

| Eliminative Photocyclization | ortho-Methoxy Stilbene | UV light, Acid | Phenanthrene/Chrysene Core | mdpi.com |

Novel and Evolving Synthetic Strategies

Modern synthetic chemistry offers advanced tools for the construction of complex aromatic systems, providing greater efficiency and control compared to some classical methods.

Metal-Catalyzed Cross-Coupling Reactions in Chrysene Synthesis

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, have become indispensable for forming C-C bonds in the synthesis of polycyclic aromatic hydrocarbons. eie.grtorontomu.ca These reactions can be used to either construct the chrysene skeleton from smaller fragments or to functionalize a pre-existing chrysene core. nih.govacs.org

A notable example involves the functionalization of 4,10-dichlorochrysene, which can be prepared from 1,5-dihydroxynaphthalene. nih.gov The chlorine atoms on the chrysene core, typically unreactive, show enhanced reactivity in this distorted molecule, allowing for efficient palladium-catalyzed Suzuki and Kumada cross-coupling reactions. nih.gov This strategy enables the introduction of various substituents onto the chrysene framework in a regiocontrolled manner. nih.gov Similarly, denitrative cross-coupling reactions, where a nitro group is replaced, represent an emerging strategy to functionalize arenes, which could be applied to nitro-chrysene precursors. acs.org The Sonogashira coupling is another powerful tool, used to introduce alkyne moieties that can be precursors for further cyclization reactions. acs.org

| Coupling Reaction | Catalyst/Metal | Bond Formed | Application | Citation |

| Suzuki-Miyaura | Palladium | Aryl-Aryl | Functionalization of halo-chrysenes | nih.gov |

| Kumada | Palladium | Aryl-Aryl | Functionalization of halo-chrysenes | nih.gov |

| Negishi | Palladium | Aryl-Aryl | Building block coupling | torontomu.ca |

| Sonogashira | Palladium/Copper | Aryl-Alkyne | Synthesis of alkynylated PAHs | acs.org |

Cycloaddition Reactions for Polycyclic Aromatic Systems

Cycloaddition reactions, particularly the Diels-Alder [4+2] cycloaddition, are a cornerstone of ring-forming chemistry and have been applied to the synthesis of polycyclic systems. rsc.org This reaction involves the addition of a diene to a dienophile to form a six-membered ring. rsc.org In the context of chrysene synthesis, a Diels-Alder reaction between a substituted naphthyl-diene and a suitable dienophile could construct one of the peripheral rings of the chrysene system. For instance, a sequential Diels-Alder reaction of furan (B31954) with arynes has been used to generate epoxides that, upon acid-catalyzed aromatization, yield chrysenol derivatives. nih.gov These can then be deoxygenated to afford the chrysene core. nih.gov

The use of arynes (didehydroarenes) as dienophiles or as partners in [2+2+2] cycloadditions is another powerful strategy for accessing complex PAHs. unh.edu While specific examples for this compound are not detailed, the general applicability of these methods for creating the core structure is well-established. unh.edu

Chemoenzymatic and Enzymatic Synthesis Considerations for Analogous Compounds

While the direct enzymatic synthesis of a non-natural PAH like this compound is not established, chemoenzymatic strategies offer a promising future direction. This approach combines the high selectivity of enzymes with the versatility of traditional chemical synthesis. researchgate.net

For analogous aromatic compounds, enzymes from the oxidoreductase class, such as dioxygenases and monooxygenases, are known to perform highly regio- and stereoselective oxygenations on aromatic rings. researchgate.netresearchgate.net A potential chemoenzymatic route could involve the enzymatic dihydroxylation of a substituted naphthalene (B1677914) or biphenyl (B1667301) precursor to create a cis-dihydrodiol. researchgate.net This enzymatically generated intermediate, possessing defined stereochemistry, could then be used as a chiral building block for subsequent chemical transformations, such as dehydration, cyclization, and aromatization, to construct the target chrysene skeleton. For example, naphthalene dioxygenase has been used to produce catechols, which are versatile synthetic intermediates. researchgate.net This combination of biological oxidation and chemical synthesis could provide access to complex PAHs that are difficult to obtain through purely chemical methods.

Derivatization of this compound

The following sections address the specified synthetic transformations.

Research into the targeted synthesis of methyl-oxidized derivatives of this compound, such as hydroxymethyl or dicarboxylic acid forms, is not described in the available scientific literature. For other isomers, such as 5-methylchrysene (B135471), methyl oxidation is a known metabolic pathway and its derivatives have been synthetically prepared to study their biological activities. acs.orgnih.gov For instance, the synthesis of 5-(hydroxymethyl)chrysene has been achieved via the reduction of 5-carbomethoxychrysene. acs.org However, analogous synthetic schemes or metabolic studies specifically initiating with this compound have not been reported.

The metabolic activation of PAHs often proceeds through the formation of dihydrodiol and subsequently diol epoxide derivatives, which are considered ultimate carcinogens. uj.edu.pl This pathway has been extensively studied for many PAHs, including isomers of dimethylchrysene such as 5,11-dimethylchrysene and 5,12-dimethylchrysene (B79122). oup.com In vitro metabolism studies of 5,11-dimethylchrysene using rat and mouse liver enzymes have identified metabolites including 1,2-dihydro-1,2-dihydroxy-5,11-dimethylchrysene. oup.com Despite the well-established nature of this activation pathway for PAHs, specific experimental studies detailing the formation, isolation, or characterization of dihydrodiol and diol epoxide derivatives originating from this compound could not be located in the reviewed scientific literature.

Consistent with the lack of synthetic and metabolic data, there are no available reports on the structural elucidation of novel derivatives of this compound. The characterization of PAH derivatives, typically involving techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, is crucial for confirming their chemical structures and stereochemistry. acs.org While such analyses have been performed for derivatives of compounds like 5,6-dimethylchrysene (B1219006), no such structural studies for derivatives of this compound are present in the surveyed literature. acs.org An early paper from 1935 describes the synthesis of 2:11-dimethylchrysene (believed to be this compound by modern nomenclature) and reports the formation of a 1:3:5-trinitrobenzene compound for characterization, but this does not pertain to the novel oxidized or metabolized derivatives outlined above. rsc.org

Theoretical and Computational Investigations of 3,11 Dimethylchrysene

Quantum Chemical Studies and Electronic Structure Analysis

Density Functional Theory (DFT) Applications to Chrysene (B1668918) Systems

Density Functional Theory (DFT) has become a primary computational method for studying medium to large-sized organic molecules due to its balance of accuracy and computational efficiency. fu-berlin.de DFT calculations are used to determine a wide range of molecular properties, including energies, geometries, and charge distributions. fu-berlin.de In the context of chrysene and its derivatives, DFT is applied to quantify the effects of chemical modifications, such as the addition of methyl groups, on the electronic and optical properties of the molecule. nih.gov

Systematic studies on related polyaromatic hydrocarbons demonstrate that functionalization significantly alters key electronic parameters. For instance, chemical modifications can lead to substantial changes in electron affinity and ionization energies, which in turn reduces the fundamental energy gap. nih.gov DFT can also be used to calculate reorganization energies for holes and electrons, which are crucial parameters for understanding charge transport properties in organic semiconductor materials. nih.govresearchgate.net For chrysene systems, these calculations help in understanding how substitutions influence the distribution of frontier molecular orbitals (HOMO and LUMO), which are key to the molecule's reactivity and spectral properties.

Table 1: Electronic Properties Calculable via DFT for Chrysene Derivatives This table is illustrative of the types of data generated from DFT calculations on substituted PAHs.

| Property | Description | Significance |

|---|---|---|

| Ionization Energy | The energy required to remove an electron from a molecule. | Indicates the ease of oxidation; relevant to metabolic activation. |

| Electron Affinity | The energy released when an electron is added to a molecule. | Relates to the molecule's ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A key indicator of chemical reactivity and electronic excitation energy. researchgate.net |

| Reorganization Energy | The energy required for the geometric relaxation of a molecule upon gaining or losing an electron. | Crucial for predicting charge transport rates in materials science. nih.gov |

Ab Initio Molecular Orbital Theory for Reaction Pathway Energetics

Ab initio molecular orbital theories are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are particularly valuable for investigating the energetics of chemical reactions, including the identification of transition states and the calculation of reaction barriers. mit.eduresearchgate.net

For a molecule like 3,11-dimethylchrysene (B585108), ab initio calculations can be employed to model the reaction pathways of metabolic activation. This process involves enzymatic reactions that convert the parent PAH into highly reactive intermediates, such as diol epoxides. By calculating the potential energy surface for these reactions, researchers can determine the relative energies of reactants, transition states, and products. researchgate.net This information is vital for predicting the most likely metabolic pathways and identifying the specific metabolites that may be responsible for carcinogenic activity. Ab initio molecular dynamics (AIMD) can further be used to study dynamical effects in reactions that are not captured by static models like transition state theory. mit.edu

Computational Analysis of Molecular Conformation and Stereoisomerism

The introduction of substituent groups, such as methyl groups on the chrysene skeleton, can induce significant steric strain, leading to distortions from a perfectly planar geometry. nih.gov Computational methods are essential for analyzing these conformational changes and understanding their energetic consequences.

Theoretical calculations, often performed in conjunction with experimental techniques like X-ray diffraction, can precisely model the molecular structure of substituted chrysenes. nih.gov These analyses reveal how steric hindrance, particularly in crowded regions like the "bay region," forces the molecule to adopt a non-planar conformation. The distortions can be both in-plane, involving the widening of bond angles, and out-of-plane, characterized by the twisting of the aromatic rings. nih.gov For this compound, computational modeling would predict the preferred conformation by calculating the energies of various possible stereoisomers, identifying the most stable arrangement of the methyl groups and the resulting distortions in the aromatic system.

Structure-Reactivity Relationship Modeling

Structure-reactivity relationship modeling aims to establish a correlation between the chemical structure of a molecule and its reactivity. For PAHs, this is particularly important for predicting their biological activity, including their potential carcinogenicity.

Prediction of Reactive Sites and Metabolic Activation Hotspots

The carcinogenicity of many PAHs is linked to their metabolic activation into reactive intermediates that can bind to DNA. Computational modeling plays a key role in identifying the molecular features that promote this activation. Quantitative structure-reactivity relationships (QSRRs) can be developed to predict reactivity parameters from structural information. chemrxiv.orgchemrxiv.org

For methylated chrysenes, studies have shown that the positions of the methyl groups are critical. The structural requirements favoring carcinogenicity often include a methyl group in a bay region and an adjacent, unsubstituted peri position. nih.gov Computational models can rationalize these empirical observations by calculating quantum chemical descriptors that indicate reactivity. For example, maps of the electrostatic potential can highlight electron-rich regions of the molecule that are susceptible to electrophilic attack by metabolic enzymes. Analysis of the frontier molecular orbitals (HOMO and LUMO) can further pinpoint the most reactive sites. For this compound, these models would be used to predict which double bonds are most likely to be epoxidized during metabolism.

Conformational Analysis of Bay-Region Steric Interactions

The bay region of a PAH is a concave, sterically hindered area of the molecule. The presence of a methyl group in this region, as seen in many carcinogenic PAHs, introduces considerable steric strain, forcing the molecule to distort. nih.govnih.gov

Conformational analysis through computational modeling is used to quantify the extent of these distortions. nih.gov For example, in 5,6-dimethylchrysene (B1219006) and 5,12-dimethylchrysene (B79122), steric repulsion between the methyl group and the adjacent ring system leads to both in-plane and out-of-plane deviations from planarity. nih.gov In-plane distortions involve the expansion of C-C-C bond angles in the bay region from the ideal 120° to around 124°, while out-of-plane distortions involve twisting about certain bonds to relieve the steric clash. nih.gov This non-planar conformation can significantly impact the molecule's interaction with enzymes, potentially enhancing the rate of metabolic activation at the bay-region double bond, a key step in the formation of tumorigenic diol epoxides.

Table 2: Typical Steric Distortions in Bay-Region Methylated Chrysenes This table illustrates the types of geometric parameters affected by steric strain, as can be determined by computational analysis.

| Parameter | Ideal Value (Planar PAH) | Typical Value (Distorted PAH) | Consequence of Distortion |

|---|---|---|---|

| Bay-Region C-C-C Angle | ~120° | ~124° | Relieves in-plane steric strain. nih.gov |

| Dihedral (Torsion) Angle | 0° | > 0° | Indicates out-of-plane twisting of the aromatic rings. nih.gov |

Lack of Specific Research Data for this compound Simulations

Following a comprehensive search for theoretical and computational investigations, it has been determined that there is a notable absence of specific published research focusing on the molecular mechanics and dynamics simulations of this compound. While computational studies on chrysene and its derivatives exist, they primarily focus on electronic properties, synthesis, and mutagenicity, rather than the specific conformational and dynamic properties that would be elucidated by molecular mechanics and dynamics simulations.

The available literature discusses various substituted chrysenes, but does not provide the detailed force field parameters, simulation conditions, or resulting energetic and structural data tables specifically for the 3,11-dimethyl isomer. General principles of molecular mechanics and dynamics are well-established and routinely applied to polycyclic aromatic hydrocarbons (PAHs); however, the application and detailed findings for this particular compound are not documented in the accessible scientific literature.

Therefore, the generation of an article with detailed research findings and data tables on the molecular mechanics and dynamics simulations of this compound is not possible at this time due to the lack of primary research on this specific topic.

Spectroscopic Characterization and Advanced Analytical Techniques for 3,11 Dimethylchrysene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 3,11-dimethylchrysene (B585108). By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for the definitive assignment of the molecule's complex aromatic structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays a series of signals corresponding to the different sets of chemically non-equivalent protons in the molecule. libretexts.org The chemical shifts (δ) of these protons are influenced by their position on the chrysene (B1668918) backbone and their proximity to the methyl groups. Aromatic protons typically resonate in the downfield region of the spectrum (δ 7.0-9.0 ppm), a characteristic of protons attached to sp²-hybridized carbon atoms in a deshielding environment created by the ring current effect. msu.edu The protons of the two methyl groups at positions 3 and 11 would appear as a distinct singlet in the upfield region, typically around δ 2.5 ppm, due to the shielding effect of the sp³-hybridized carbon they are attached to. The splitting patterns (multiplicity) of the aromatic proton signals, arising from spin-spin coupling with neighboring protons, provide crucial information about the connectivity of the protons and help to confirm their specific assignments within the chrysene ring system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detecting the carbon framework of the molecule. oregonstate.edu The spectrum will show distinct signals for each unique carbon atom in this compound. The chemical shifts of the carbon atoms are also influenced by their hybridization and chemical environment. oregonstate.edu Aromatic carbons generally appear in the δ 120-150 ppm range. Quaternary carbons, those that are not bonded to any hydrogen atoms (such as the carbons at the ring junctions and the points of methyl group attachment), typically show weaker signals compared to protonated carbons. oregonstate.edu The carbon atoms of the methyl groups will produce a signal in the upfield region of the spectrum, usually between δ 15-30 ppm.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Methyl (3, 11) | ~2.5 | s (singlet) |

| ¹H | Aromatic | 7.0 - 9.0 | m (multiplet) |

| ¹³C | Methyl (3, 11) | 15 - 30 | |

| ¹³C | Aromatic | 120 - 150 | |

| ¹³C | Quaternary | 120 - 150 (weaker signal) |

Note: The exact chemical shifts can vary depending on the solvent used and the specific experimental conditions. sigmaaldrich.comcarlroth.com

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. mobt3ath.com For this compound, mass spectrometry provides definitive confirmation of its molecular formula and offers insights into its stability and the characteristic ways it breaks apart under ionization.

In a typical mass spectrum of this compound, the most prominent peak would be the molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed. The mass-to-charge ratio (m/z) of this peak directly provides the molecular weight of the compound. Given the molecular formula of this compound (C₂₀H₁₆), the expected m/z value for the molecular ion would be approximately 256.3 g/mol .

The fragmentation of the molecular ion provides a unique fingerprint that can aid in structural confirmation. libretexts.org The energetic molecular ions can break apart into smaller, charged fragments and neutral radicals. libretexts.org The pattern of these fragment ions is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of a methyl group (CH₃•), resulting in a significant fragment ion at an m/z corresponding to [M-15]⁺. Subsequent fragmentations might involve the loss of hydrogen atoms or other small neutral molecules. The relative abundance of the molecular ion and its fragment ions can provide information about the stability of the parent molecule and its fragments. Aromatic systems like chrysene are generally stable, leading to a relatively intense molecular ion peak.

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₂₀H₁₆]⁺ | ~256.3 | Molecular Ion |

| [M-15]⁺ | [C₁₉H₁₃]⁺ | ~241.3 | Loss of a methyl radical (CH₃•) |

X-ray Diffraction Analysis for Solid-State Molecular Geometry

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, from which the positions of the individual atoms can be determined with high precision.

For a polycyclic aromatic hydrocarbon like chrysene, X-ray diffraction can reveal subtle distortions from planarity that may be induced by the presence of the methyl groups. For instance, steric hindrance between a methyl group and a nearby proton in the "bay region" of the chrysene core can cause the aromatic rings to twist or bend slightly. scite.ai The structure of 5,6-dimethylchrysene (B1219006), a related compound, has been shown through X-ray diffraction to be deformed from planarity. oup.com Similar distortions might be expected for this compound. This structural information is crucial for understanding its physical properties and how it interacts with other molecules.

Advanced Spectroscopic Methods for Mechanistic Interrogation

Beyond routine characterization, advanced spectroscopic techniques can be employed to investigate the chemical reactivity and mechanistic pathways involving this compound. These methods are particularly valuable for studying transient species and reaction intermediates that are difficult to isolate.

For instance, time-resolved spectroscopy, such as transient absorption spectroscopy, can be used to study the excited states of this compound. By exciting a sample with a short laser pulse and monitoring the absorption of a second probe beam at various time delays, the formation and decay of short-lived species like triplet states or radical ions can be observed. This information is critical for understanding the photochemistry and photophysics of the molecule.

Electron Energy Loss Spectroscopy (EELS), often coupled with transmission electron microscopy (TEM), can provide insights into the electronic structure and chemical bonding at a very high spatial resolution. arxiv.org This can be particularly useful for studying the compound's interaction with surfaces or within complex matrices.

Furthermore, techniques like Circular Dichroism (CD) spectroscopy can be applied to study the interactions of this compound and its metabolites with chiral biological macromolecules, such as DNA. acs.org The formation of adducts between reactive metabolites of PAHs and DNA is a key step in chemical carcinogenesis. acs.org CD spectroscopy can provide information on the stereochemistry of these adducts and how the PAH molecule is oriented within the DNA helix. acs.org

Reaction Kinetics and Mechanistic Studies of 3,11 Dimethylchrysene

Elucidation of Elementary Reaction Steps and Overall Mechanisms

For many PAHs, reaction mechanisms are complex and can involve multiple steps, including initiation, propagation, and termination phases, particularly in processes like combustion or atmospheric degradation. tandfonline.comresearchgate.nettandfonline.comsae.orgpolimi.it The formation of larger PAHs, for instance, is understood to occur through the combination of resonantly stabilized radicals. tandfonline.comtandfonline.comsae.org In the case of 3,11-dimethylchrysene (B585108), any reaction would likely initiate at sites of high electron density or at the methyl groups, depending on the nature of the reactant.

Kinetic Parameter Determination (Rate Coefficients, Activation Energies)

Specific experimentally determined rate coefficients and activation energies for the reactions of this compound are scarce. However, kinetic parameters for the reactions of other PAHs provide a basis for understanding its potential reactivity. For example, the rate coefficients for the gas-phase reactions of PAHs with atmospheric oxidants like the hydroxyl radical (OH) and ozone (O₃) have been studied for parent compounds and some methylated derivatives. rsc.orgrsc.org

Kinetic modeling of PAH formation in combustion processes also provides insights into the rate-determining steps and the associated energy barriers. tandfonline.comresearchgate.nettandfonline.comsae.orgpolimi.it Computational studies on similar molecules, such as methylated benzo[a]anthracenes, have been used to calculate the energetics of reaction pathways, including the activation energies for the formation of carbocations from epoxide precursors. nih.gov These theoretical approaches suggest that the position of the methyl group can significantly affect the stability of intermediates and, consequently, the activation energy of the reaction. nih.gov

An illustrative table of kinetic parameters for related PAH reactions is provided below to contextualize the potential reactivity of this compound.

| Reactant | Reaction | Rate Coefficient (k) | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Pyrene | Heterogeneous ozonolysis | - | - | rsc.org |

| 1-Methylpyrene | Heterogeneous ozonolysis | - | - | rsc.org |

| Chrysene (B1668918) | Heterogeneous ozonolysis | (6.9 ± 0.6) x 10-18 cm3 molecule-1 s-1 | - | rsc.org |

| 6-Methylchrysene (B138361) | Heterogeneous ozonolysis | (1.0 ± 0.1) x 10-17 cm3 molecule-1 s-1 | - | rsc.org |

| 6-Ethylchrysene (B48161) | Heterogeneous ozonolysis | (1.3 ± 0.1) x 10-17 cm3 molecule-1 s-1 | - | rsc.org |

Investigation of Unimolecular Elimination Kinetics in Polyaromatic Systems

For instance, the unimolecular decomposition of o-nitrotoluene, a substituted aromatic compound, has been computationally investigated to reveal multiple decomposition channels with varying temperature dependencies. nycu.edu.tw Such studies highlight that different pathways, such as the elimination of small molecules like H₂O or NO₂, can dominate at different temperatures. nycu.edu.tw For a molecule like this compound, unimolecular reactions could involve the cleavage of a methyl group or the fragmentation of the aromatic ring system under sufficiently energetic conditions.

Photochemical Reaction Mechanisms and Excited-State Dynamics

The photochemical reactions of PAHs are of significant environmental interest as they contribute to their degradation in the atmosphere and aquatic systems. jst.go.jpresearchgate.net Upon absorption of light, molecules like this compound are promoted to an excited electronic state, from which they can undergo various chemical transformations. The efficiency of these photochemical processes is quantified by the quantum yield, which is the ratio of the number of molecules undergoing a specific reaction to the number of photons absorbed. rsc.orgnumberanalytics.comrsc.org

Studies on the photodegradation of chrysene and its methyl derivatives in organic solvents have shown that the position of the methyl group can influence the photostability. researchgate.netresearchgate.net For example, in one study, the photodegradation of several methylchrysene isomers was investigated, revealing that their stability under UV radiation varied. researchgate.netresearchgate.net While this compound was not specifically included, the results for other isomers suggest that the electronic effects of the methyl groups play a crucial role in the excited-state dynamics. The presence of methyl groups generally leads to a slower degradation rate compared to the parent PAH. researchgate.net

The table below presents the half-lives for the photodegradation of various methylchrysene isomers, illustrating the influence of substituent position.

| Compound | Photodegradation Half-life (W·h/m²) | Reaction Order | Reference |

|---|---|---|---|

| Chrysene | 674.7 | Pseudo zero-order | researchgate.net |

| 1-Methylchrysene | - (slight decomposition) | - | researchgate.net |

| 2-Methylchrysene | - (slight decomposition) | - | researchgate.net |

| 3-Methylchrysene | - (slight decomposition) | - | researchgate.net |

| 4-Methylchrysene | 760.0 | Zero-order | researchgate.net |

| 5-Methylchrysene (B135471) | 809.8 | Zero-order | researchgate.net |

| 6-Methylchrysene | 1578.9 | Zero-order | researchgate.net |

Catalytic Reaction Pathways Involving Dimethylchrysenes

Catalytic reactions offer a means to transform PAHs under milder conditions than those required for thermal reactions. These pathways are crucial in industrial processes and environmental remediation. For dimethylchrysenes, catalytic oxidation and hydrogenation are two of the most relevant reaction types.

Catalytic Oxidation: The catalytic oxidation of PAHs is a key process in pollution control technologies. frontiersin.orgmdpi.com Catalysts, often based on noble metals like palladium or platinum supported on metal oxides, facilitate the complete mineralization of PAHs to carbon dioxide and water. frontiersin.orgmdpi.com The mechanism typically involves the adsorption of the PAH onto the catalyst surface, followed by reaction with activated oxygen species. The specific catalytic pathway for this compound has not been detailed, but it would likely follow a similar mechanism to other PAHs, with the methyl groups potentially influencing the adsorption geometry and reactivity. Rieske non-heme iron-dependent oxygenases are enzymes that can also catalyze a variety of oxidative reactions on aromatic compounds, including dihydroxylation and oxidative cyclization. nih.gov

Catalytic Hydrogenation: This process is used to saturate the aromatic rings of PAHs, reducing their aromaticity and altering their chemical properties. While specific studies on this compound are lacking, research on the catalytic hydrogenation of other PAHs indicates that the reaction proceeds stepwise, with the outer rings being hydrogenated first. The choice of catalyst and reaction conditions can influence the selectivity and extent of hydrogenation.

Influence of Substituent Effects on Reaction Pathways

The presence and position of substituent groups on a PAH core have a profound impact on its chemical reactivity and the pathways of its reactions. acs.orgrsc.orgresearchgate.net In the case of this compound, the two methyl groups are electron-donating, which generally increases the electron density of the aromatic system and can activate it towards electrophilic attack.

The position of the methyl groups is critical. Substituents can influence the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the molecule's redox properties and reactivity. acs.orgrsc.orgacs.org For instance, studies on substituted dibenzo[g,p]chrysenes have shown that the substitution position can alter the energetic ordering of the frontier molecular orbitals, leading to different electronic structures and properties in the resulting cation radicals. acs.orgrsc.org

In the context of atmospheric chemistry, the presence of methyl groups on a PAH can increase the rate of reaction with oxidants like ozone. rsc.org The methyl groups can stabilize reaction intermediates, thereby lowering the activation energy and accelerating the reaction. rsc.org For example, 6-methylchrysene and 6-ethylchrysene react faster with ozone than the parent chrysene. rsc.org This suggests that this compound would also exhibit enhanced reactivity compared to unsubstituted chrysene.

Environmental Transformation Pathways and Fate of 3,11 Dimethylchrysene

Abiotic Transformation Processes

Abiotic transformation processes are non-biological chemical reactions that alter the structure of 3,11-dimethylchrysene (B585108) in the environment. These are primarily driven by physical factors such as sunlight and chemical reactions with other environmental constituents.

Photolysis and Photo-oxidation Mechanisms

Photolysis, the degradation of compounds by light, is a significant abiotic transformation pathway for many PAHs. who.intiarc.fr PAHs with extended aromatic ring systems can absorb light in the UVA (320–400 nm) and visible (>400 nm) ranges. iarc.fr This absorption of light energy can lead to the excitation of the molecule and subsequent chemical reactions, including oxidation.

While specific studies on the photolysis of this compound are limited, the behavior of other PAHs provides insight into potential mechanisms. Indirect photolysis, mediated by hydroxyl radicals, is a key degradation process for PAHs in both air and water. who.int For some PAHs, estimated aqueous photolysis half-lives can be as short as a few hours under laboratory conditions. who.intkemono.su The presence of methyl groups on the chrysene (B1668918) ring system, as in this compound, can influence the rate and products of photolysis compared to the parent compound, chrysene. The specific positioning of these methyl groups affects the electron distribution within the aromatic system, which in turn can alter its susceptibility to photo-oxidation.

Hydrolysis Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For many organic compounds, hydrolysis is a key degradation pathway in aquatic environments. epa.gov However, PAHs, including chrysene and its derivatives, are generally stable to hydrolysis under typical environmental conditions. who.intacs.org Their non-polar, hydrophobic nature makes them resistant to nucleophilic attack by water. Therefore, hydrolysis is not considered a significant environmental fate process for this compound.

Biotic Transformation Processes

Biotic transformations involve the alteration of this compound by living organisms, primarily microorganisms. These processes are crucial for the ultimate breakdown of PAHs in the environment.

Microbial Degradation Mechanisms

Microbial degradation is a major mechanism for the removal of PAHs from contaminated environments. nih.govresearchgate.net A wide variety of bacteria and fungi have been identified with the ability to utilize PAHs as a source of carbon and energy. nih.govmdpi.com The degradation of PAHs often begins with the introduction of oxygen into the aromatic ring system by enzymes called oxygenases.

For multi-ring PAHs like chrysene, the initial attack often involves dioxygenase enzymes, which incorporate both atoms of a molecular oxygen to form a cis-dihydrodiol. nih.gov Subsequent enzymatic reactions lead to ring cleavage and further breakdown of the molecule. The presence and position of methyl groups on the chrysene structure can significantly affect the rate and regioselectivity of the initial enzymatic attack, potentially leading to different degradation pathways and intermediates compared to unsubstituted chrysene. allenpress.com Microbial consortia, containing multiple species with complementary metabolic capabilities, have been shown to be more effective at degrading complex mixtures of PAHs. mdpi.com

Table 1: Examples of Bacterial Genera Involved in PAH Degradation

| Bacterial Genus | Reference |

| Pseudomonas | nih.govmdpi.com |

| Mycobacterium | nih.gov |

| Sphingomonas | nih.gov |

| Rhodococcus | mdpi.com |

| Burkholderia | mdpi.com |

This table is illustrative and not exhaustive of all PAH-degrading bacteria.

Enzymatic Biotransformation Pathways

The biotransformation of PAHs is mediated by a suite of enzymes within organisms. nih.gov In vertebrates, and to some extent in invertebrates and microorganisms, the cytochrome P450 monooxygenase system plays a key role. ifremer.fr This enzyme system introduces an oxygen atom to the PAH ring, forming an epoxide. This epoxide can then be hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. iarc.fr

These dihydrodiols can be further metabolized. For instance, they can be conjugated with molecules like glutathione (B108866), sulfate (B86663), or glucuronic acid to increase their water solubility and facilitate excretion. iarc.fr Alternatively, they can undergo further oxidation by cytochrome P450 to form highly reactive diol epoxides. iarc.fr These diol epoxides are of particular toxicological interest as they can bind to cellular macromolecules like DNA. The specific enzymatic pathways and the resulting metabolites of this compound have not been extensively detailed in the available literature, but are expected to follow the general patterns observed for other methylated PAHs. The enzymatic process can be highly specific, with different enzymes showing preferences for particular substrates. mdpi.comjmb.or.kr

Formation and Characterization of Transformation Products

The transformation of this compound, through both abiotic and biotic pathways, results in the formation of a variety of transformation products. epa.govpitt.edu These products can have different chemical and physical properties, as well as different toxicological profiles, compared to the parent compound.

Common initial transformation products of PAHs include hydroxylated derivatives (phenols), dihydrodiols, and quinones. iarc.fr For methylated PAHs, oxidation can also occur at the methyl group, leading to the formation of hydroxymethyl and carboxymethyl derivatives.

The characterization of these transformation products typically involves advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detectors. epa.gov These methods allow for the separation and identification of the various metabolites and degradation products present in environmental or biological samples. Predicting the vast number of potential transformation products and their properties is a significant area of research, with computational tools being developed to assist in this complex task. pitt.edu

Table 2: General Classes of PAH Transformation Products

| Transformation Product Class | Formation Process |

| Hydroxylated PAHs (Phenols) | Microbial or enzymatic oxidation |

| Dihydrodiols | Microbial or enzymatic oxidation |

| Quinones | Abiotic or biotic oxidation |

| Diol Epoxides | Enzymatic oxidation |

| Conjugates (e.g., with glutathione) | Enzymatic conjugation |

This table provides a general overview of PAH transformation product classes.

Predictive Modeling of Environmental Fate and Persistence

Predictive modeling is an essential tool for estimating the environmental fate of chemicals for which extensive experimental data may be lacking, such as this compound. chemrxiv.org These computational methods use a chemical's structure and physicochemical properties to forecast its behavior, distribution, and persistence in various environmental compartments. epa.gov For complex organic molecules like polycyclic aromatic hydrocarbons (PAHs), modeling is a cost-effective and time-efficient approach to fill data gaps for hazard and risk assessment. qsartoolbox.orgeuropa.eu

The primary methodologies employed are Quantitative Structure-Activity Relationship (QSAR) models and multimedia fate models.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistically derived relationships that correlate a chemical's structural features with its properties, including environmental fate endpoints like biodegradation rates. d-nb.infonih.gov These models are indispensable for predicting properties when experimental data is unavailable. chemrxiv.org For a compound like this compound, a QSAR model would analyze its molecular descriptors—such as size, shape, and electronic properties derived from its dimethylchrysene (B14653177) structure—to estimate its susceptibility to degradation. mdpi.com The models are developed using large datasets of existing chemicals and can be used to predict the behavior of new or less-studied substances. qsartoolbox.orgnih.gov Regulatory frameworks such as REACH often permit the use of validated QSAR data to supplement or replace experimental testing, highlighting their importance in chemical assessment. europa.eu

Multimedia Fate Models

For this compound, a multimedia model would take its structural information and estimated physicochemical properties to predict its likely environmental sinks. Given the general properties of PAHs, it is expected that this compound would have low water solubility and a high affinity for organic carbon, leading to its accumulation in soil and sediments. The models also calculate persistence, often expressed as a half-life, and can estimate the potential for long-range transport. rero.ch

The table below details the typical input parameters required for a multimedia environmental fate model assessment of a chemical like this compound.

Table 1: Illustrative Input Parameters for a Multimedia Fate Model for this compound

| Parameter Category | Specific Parameter | Relevance to Fate Modeling |

|---|---|---|

| Substance Identity | Molecular Weight | Influences diffusion and transport rates. |

| Chemical Structure | The basis for all QSAR and property estimations. | |

| Physicochemical Properties | Vapor Pressure | Determines the tendency to partition into the atmosphere. |

| Water Solubility | Affects concentration in aquatic systems and bioavailability. | |

| Octanol-Water Partition Coefficient (Kow) | Indicates potential for bioaccumulation and sorption to organic matter. | |

| Organic Carbon-Water Partition Coefficient (Koc) | Predicts partitioning between water and soil/sediment. | |

| Degradation Rates | Half-life in Air | Estimates persistence in the atmosphere. |

| Half-life in Water | Estimates persistence in aquatic environments. | |

| Half-life in Soil | Estimates persistence in terrestrial environments. |

The following table presents a hypothetical output from a multimedia fate model for this compound, illustrating the type of predictive data generated.

These predictive models are foundational to modern chemical management and risk assessment, providing crucial insights into the environmental behavior of compounds like this compound in the absence of comprehensive empirical data. epa.goveuropa.eu

Molecular Mechanisms of Biological Interactions with 3,11 Dimethylchrysene and Its Metabolites

Enzymatic Biotransformation and Metabolic Activation Pathways

The metabolic activation of 3,11-dimethylchrysene (B585108) is a critical prerequisite for its biological effects. This process is primarily mediated by a series of enzymatic reactions that convert the relatively inert parent hydrocarbon into highly reactive electrophilic species.

The initial and rate-limiting step in the metabolic activation of many PAHs, including chrysenes, is their oxidation by cytochrome P450 (CYP) enzymes. uj.edu.pl The CYP1A family, particularly CYP1A1 and CYP1A2, are well-established as key enzymes in the metabolism of PAHs. uj.edu.plmdpi.com These enzymes are inducible by exposure to PAHs themselves through the aryl hydrocarbon receptor (AhR) signaling pathway. uj.edu.plmdpi.com The introduction of methyl groups, as in this compound, can influence the interaction with CYP enzymes and the subsequent metabolic profile. tandfonline.comoup.comdntb.gov.ua

Human CYP1B1 has also been shown to be highly effective in activating various PAH dihydrodiols, including those of chrysene (B1668918) derivatives, into mutagenic metabolites. nih.govnih.gov Specifically, CYP1B1 can catalyze the activation of dihydrodiols of 5-methylchrysene (B135471) and 5,6-dimethylchrysene (B1219006). nih.govnih.gov While direct studies on this compound are limited, the metabolic pathways of other dimethylchrysene (B14653177) isomers provide a strong indication of the likely involvement of CYP1A and CYP1B1 in its initial oxidation. nih.govnih.govresearchgate.net This enzymatic action introduces an epoxide group onto the chrysene nucleus, initiating the pathway toward the formation of more complex and reactive metabolites. uj.edu.pl

Following the initial epoxidation by CYP enzymes, the resulting arene oxide is typically hydrolyzed by epoxide hydrolase to form a trans-dihydrodiol. uj.edu.pl This dihydrodiol can then undergo a second epoxidation by CYP enzymes, leading to the formation of a diol epoxide. uj.edu.pl Diol epoxides are widely considered to be the ultimate carcinogenic metabolites of many PAHs. acs.orgresearchgate.net These metabolites are highly electrophilic due to the strained epoxide ring situated in a sterically hindered "bay region" or "fjord region" of the polycyclic structure. oup.com

For chrysene and its methylated derivatives, the formation of bay-region diol epoxides is a critical activation step. oup.comnih.gov In the case of dimethylchrysenes, the position of the methyl groups significantly influences the geometry and reactivity of the resulting diol epoxides. oup.com For instance, the non-planar structure of 5,6-dimethylchrysene leads to the formation of diol epoxides that react with both deoxyadenosine (B7792050) and deoxyguanosine residues in DNA. acs.orgoup.com The formation of these electrophilic diol epoxides is the pivotal event that enables the molecule to covalently bind to cellular nucleophiles, most significantly DNA. acs.org

In addition to the activation pathway leading to diol epoxides, the metabolites of this compound can also undergo Phase II conjugation reactions. These reactions generally serve as detoxification pathways, increasing the water solubility of the metabolites and facilitating their excretion from the body. iarc.frnih.gov The primary conjugation reactions involve the attachment of glutathione (B108866) (GSH), glucuronic acid, or sulfate (B86663) to hydroxylated metabolites. nih.gov

Glutathione Conjugation: Glutathione S-transferases (GSTs) can catalyze the conjugation of electrophilic metabolites, including epoxides, with glutathione. This process neutralizes their reactivity and prevents them from damaging cellular macromolecules.

Glucuronidation: UDP-glucuronosyltransferases (UGTs) mediate the transfer of glucuronic acid to phenolic metabolites, forming glucuronide conjugates. oup.com

Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfonate group to hydroxylated PAH metabolites, forming sulfate conjugates. issx.orgwikipedia.org While often a detoxification step, sulfation of certain hydroxymethyl PAHs can also lead to reactive sulfuric acid esters that can form DNA adducts. iarc.fr

DNA Adduct Formation and Molecular Interactions

The ultimate consequence of the metabolic activation of this compound is the formation of covalent adducts with DNA. These adducts represent a primary form of DNA damage and are considered a critical initiating event in chemical carcinogenesis. nih.govnih.gov

The electrophilic diol epoxides of dimethylchrysene are highly reactive towards the nucleophilic sites on DNA bases. acs.orgresearchgate.net The primary targets for adduction are the exocyclic amino groups of guanine (B1146940) (N²) and adenine (B156593) (N⁶). acs.orgoup.com To a lesser extent, reactions with cytosine can also occur. researchgate.netacs.org

Studies on the related 5,6-dimethylchrysene have shown that its diol epoxides react to similar extents with both deoxyguanosine and deoxyadenosine residues. acs.orgoup.com This contrasts with some planar PAHs, whose diol epoxides react almost exclusively with deoxyguanosine. acs.org The non-planar, sterically hindered nature of dimethylchrysene diol epoxides is thought to be responsible for this altered binding preference. oup.com The covalent bond is formed through the opening of the epoxide ring by the nitrogen atom of the DNA base, resulting in a stable DNA adduct that distorts the DNA helix. nih.govoup.com

| Metabolite | DNA Base | Primary Binding Site | Reference |

|---|---|---|---|

| Diol Epoxides | Guanine | N²-amino group | acs.org, oup.com |

| Diol Epoxides | Adenine | N⁶-amino group | acs.org, oup.com |

| Diol Epoxides | Cytosine | Exocyclic amino group | researchgate.net, acs.org |

The formation of DNA adducts is a highly stereospecific process. Dihydrodiols and diol epoxides exist as different stereoisomers (enantiomers and diastereomers), and their reactivity and the structure of the resulting DNA adducts are highly dependent on their absolute configuration. acs.orgoup.com For example, the reaction of a diol epoxide with a DNA base can occur via either cis or trans opening of the epoxide ring relative to the benzylic hydroxyl group. researchgate.net

Studies with the diol epoxides of 5-methylchrysene have demonstrated that different enantiomers bind to guanine residues via a trans-addition mechanism. oup.com The resulting adducts from different stereoisomers can have distinct conformations within the DNA helix. For instance, circular dichroism (CD) spectroscopy can distinguish between the adducts formed from the (+) and (-) enantiomers of 5-methylchrysene diol epoxide. oup.com These stereochemical differences are significant, as they can influence the recognition and repair of the adducts by cellular machinery and ultimately affect their mutagenic potential. nih.govoup.com The orientation of the bulky hydrocarbon residue relative to the DNA helix can cause varying degrees of distortion, which may correlate with the biological activity of the parent compound. oup.com

Receptor Binding and Signaling Pathway Modulation

Interaction with Aryl Hydrocarbon Receptor (AhR)

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many environmental contaminants, including PAHs. nih.govijbs.com The AhR is initially located in the cytoplasm in an inactive complex. ijbs.com Upon binding with a ligand, such as a PAH, the receptor undergoes a conformational change and translocates to the nucleus. nih.govijbs.com In the nucleus, it forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT) protein. nih.gov This complex then binds to specific DNA sequences known as dioxin response elements (DREs), leading to the transcriptional activation of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2. nih.govuj.edu.pl

These enzymes are involved in the metabolism of xenobiotics. uj.edu.pl While this is often a detoxification process, in the case of PAHs, the AhR-mediated induction of these enzymes can lead to their metabolic activation into carcinogenic diol epoxides. nih.gov Therefore, the binding of a PAH to the AhR is a critical initiating event in its genotoxic pathway. nih.gov

| Receptor/Pathway | Interacting Molecule | General Consequence of Interaction |

| Aryl Hydrocarbon Receptor (AhR) | Polycyclic Aromatic Hydrocarbons (PAHs) | Ligand binding, nuclear translocation, heterodimerization with ARNT, binding to DREs. nih.govijbs.com |

| AhR-ARNT Complex | Target Genes (e.g., CYP1A1) | Induction of gene expression, leading to increased metabolism of PAHs. uj.edu.plnih.gov |

Perturbation of Cell Signaling Cascades

Beyond the well-established AhR pathway, PAHs can disrupt various other cellular signaling cascades, contributing to their carcinogenic effects through non-genotoxic mechanisms. nih.gov These perturbations can affect fundamental cellular processes such as proliferation, differentiation, and apoptosis. The disruption of physiological signal transduction by toxic compounds can lead to sustained changes in cellular functions, gene regulation, and may ultimately result in cell death, stress-induced adaptation, or carcinogenesis. nih.gov

PAHs can influence signaling pathways including:

MAP Kinase (MAPK) Pathways: These cascades are crucial for regulating cell growth, differentiation, and stress responses. PAHs can activate MAPK pathways, which can have pro-proliferative or pro-apoptotic consequences depending on the cellular context.

Protein Kinase C (PKC) Signaling: PKC is a family of enzymes involved in controlling the function of other proteins through phosphorylation. Dysregulation of PKC signaling by PAHs can interfere with cell growth control.

Calcium Signaling: Intracellular calcium ions (Ca²⁺) are versatile second messengers. Perturbation of Ca²⁺ homeostasis by xenobiotics can trigger a wide range of cellular responses, including those leading to toxicity.

While direct evidence detailing the specific effects of this compound on these signaling cascades is limited, it is a recognized mechanism for PAH-mediated toxicity. nih.gov The disruption of these pathways can contribute to the promotional phase of carcinogenesis, complementing the initiating events caused by DNA adduct formation. nih.gov

Interference with Gap Junction Intercellular Communication

Gap junction intercellular communication (GJIC) is a critical mechanism for maintaining tissue homeostasis. nih.govnih.gov Gap junctions are channels formed by proteins called connexins that allow the direct exchange of ions, small metabolites, and signaling molecules between adjacent cells. nih.gov This communication is essential for coordinating cellular activities, including growth control and differentiation. core.ac.uk

A loss or reduction of GJIC is a common feature in cancer cells and is considered a hallmark of the carcinogenic process. core.ac.uk Many tumor-promoting chemicals, including certain PAHs, have been shown to inhibit GJIC. nih.gov This disruption of cell-to-cell communication can isolate a cell from its neighbors, releasing it from the growth-inhibitory signals of the surrounding tissue and thereby promoting uncontrolled proliferation. core.ac.uk

The mechanisms by which PAHs interfere with GJIC can involve changes in the expression, localization, or function of connexin proteins. nih.gov For example, some chemicals can lead to a decrease in the amount of connexin protein at the cell membrane or alter its phosphorylation state, thereby closing the channels. nih.gov Although specific studies on this compound's effect on GJIC were not found in the reviewed literature, interference with this communication pathway is a known mechanism of action for PAHs in carcinogenesis. nih.gov

| Cellular Process | Mediating Proteins | Role in Homeostasis | Consequence of Interference by PAHs |

| Gap Junction Intercellular Communication (GJIC) | Connexins (e.g., Cx43) nih.govmdpi.com | Exchange of ions, metabolites, and signals between cells; growth control. nih.govcore.ac.uk | Loss of communication, release from growth inhibition, promotion of proliferation. nih.govcore.ac.uk |

Structure-Activity Relationships at the Molecular Level for Biological Endpoints

The biological activity of a PAH, including its mutagenicity and carcinogenicity, is intimately linked to its molecular structure. nih.govresearchgate.net For methylated chrysenes, specific structural features have been identified that are critical for conferring high biological activity.

A key generalization supported by research is that the structural requirements favoring potent mutagenic activity in chrysene derivatives are the presence of a bay-region methyl group and a free peri position (the position on the opposite side of the bay), both adjacent to an unsubstituted angular ring. nih.gov

5,11-Dimethylchrysene (B89359) , which possesses a bay-region methyl group at position 5 and a second methyl group at position 11, demonstrates significant mutagenic activity. nih.gov The compound this compound is an isomer of 5,11-dimethylchrysene and also features a methyl group in a bay region (position 11).

In contrast, 5,12-dimethylchrysene (B79122) , where the second methyl group occupies the peri position (position 12) adjacent to the bay-region methyl group, exhibits low mutagenic activity. nih.gov This highlights the importance of an unsubstituted peri position for high activity.

The presence of the bay-region methyl group enhances carcinogenicity by promoting the formation of highly reactive bay-region diol epoxides and influencing the conformation of the resulting DNA adducts, as discussed in section 7.2.3. oup.com The electronic properties of the methyl group, an electron-donating group, can also influence the ease of formation of the carbocation at the benzylic carbon of the epoxide ring, which is the ultimate reactive species.

Furthermore, metabolic studies indicate that oxidation of the methyl group itself is generally not an important activation pathway for mutagenicity in compounds like 5-methylchrysene. nih.gov The primary activation pathway proceeds through the formation of a diol epoxide on the aromatic ring adjacent to the bay region. nih.gov

These structure-activity relationships, derived from comparative studies of various methylated chrysenes, provide a molecular-level explanation for the observed biological endpoints and underscore the critical role of specific substitution patterns in determining the carcinogenic potential of PAHs.

| Compound | Key Structural Features | Reported Mutagenicity (S. typhimurium TA 100) | Reference |

| 5-Methylchrysene | Bay-region methyl group, free peri position | Active | nih.gov |

| 5,11-Dimethylchrysene | Bay-region methyl group, free peri position | Active | nih.gov |

| 5,12-Dimethylchrysene | Bay-region methyl group, substituted peri position | Low activity | nih.gov |

Future Research Directions and Unaddressed Questions

Integration of Advanced Synthetic Methods with Mechanistic Studies

The precise synthesis of 3,11-dimethylchrysene (B585108) and its metabolites is fundamental for detailed mechanistic studies. While general methods for the synthesis of methylated chrysenes exist, such as photochemical oxidative cyclization (the Mallory reaction) and various coupling strategies, future work should focus on developing more efficient and stereoselective routes. mdpi.combeilstein-journals.orgmdpi.com For instance, the synthesis of the closely related 5,11-dimethylchrysene (B89359) has been achieved through a multi-step process involving a key photochemical cyclization step. A similar approach could be adapted for this compound, but would require the synthesis of different precursors. Advanced synthetic methods, including flow chemistry and novel catalytic systems, could offer improved yields and purity, which are critical for toxicological studies.

Integrating these synthetic advancements with mechanistic studies will allow for a deeper understanding of how the specific placement of the methyl groups at the 3 and 11 positions influences its biological activity. For example, studies on 5,11-dimethylchrysene have shown it to be a potent tumor initiator. nih.govpsu.edu Mechanistic investigations, supported by the availability of high-purity synthetic standards, can elucidate the metabolic activation pathways and the nature of the DNA adducts formed by this compound, clarifying whether it follows similar carcinogenic pathways.

Refinement of Computational Models for Complex Biological Interactions

Computational modeling provides a powerful tool for predicting the behavior of molecules like this compound in biological systems. Current quantitative structure-activity relationship (QSAR) models for PAHs can predict general toxicity, but they often lack the specificity to differentiate between isomers. nih.govresearchgate.net Future research should focus on developing more refined computational models that can accurately predict the interactions of this compound with biological targets such as DNA and proteins. nih.govsemanticscholar.org

This will involve the use of advanced techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations to model the binding of this compound and its metabolites to cytochrome P450 enzymes and the aryl hydrocarbon receptor (AHR). nih.gov These models can help to explain the structure-activity relationships observed experimentally and predict the carcinogenic potential of this specific isomer. Furthermore, computational models can aid in the interpretation of complex toxicogenomic data by linking observed gene expression changes to specific molecular initiating events.

Development of Novel Analytical Techniques for Trace Metabolites

Detecting and quantifying the metabolites of this compound in complex biological and environmental matrices is a significant analytical challenge. Current methods for PAH metabolite analysis, such as high-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography-mass spectrometry (GC-MS), are well-established but may lack the sensitivity and specificity required for trace-level detection of specific isomers. nih.govvu.nlnih.govresearchgate.net

Future research should focus on the development and application of advanced analytical techniques, such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (LC-MS/MS). nih.govwaters.comrug.nlmdpi.com These methods offer superior sensitivity and selectivity, enabling the identification and quantification of a wider range of metabolites, including reactive intermediates. The development of novel sample preparation techniques, such as stir bar sorptive extraction (SBSE), can also enhance the detection limits for trace metabolites in water and other environmental samples. researchgate.net The ability to accurately measure a comprehensive profile of this compound metabolites is essential for understanding its metabolic fate and for developing reliable biomarkers of exposure. nih.gov

Comprehensive Characterization of Environmental Transformation Networks

The environmental fate and transport of this compound are governed by a complex network of physical, chemical, and biological processes. epa.govcdc.govitrcweb.orgresearchgate.net While the general principles of PAH degradation are known, the specific transformation pathways and rates for this compound are not well characterized. Future research should aim to build a comprehensive environmental transformation network for this compound.

This will involve detailed studies on its biodegradation by various microorganisms and its photodegradation under different environmental conditions. nih.govdaneshyari.com Understanding the role of factors such as soil composition, water chemistry, and sunlight intensity on its degradation rates is crucial for predicting its environmental persistence. Identifying the major degradation products and assessing their potential toxicity is another critical area of investigation. This knowledge will be vital for developing accurate environmental fate models and for assessing the ecological risks associated with this compound contamination.

Deepening Understanding of Molecular Signatures in Biological Systems

Exposure to PAHs can induce characteristic changes in gene and protein expression, creating molecular signatures that can serve as biomarkers of exposure and effect. scielo.org.coredalyc.orgmdpi.comnih.govnih.gov While transcriptomic studies have been conducted for other PAHs, the specific molecular signatures associated with this compound exposure are largely unknown. mdpi.commdpi.comfrontiersin.orgnih.gov

Future research should utilize high-throughput technologies like RNA-sequencing and proteomics to identify the unique gene and protein expression profiles induced by this compound in relevant biological systems, such as human cell lines and animal models. This will help to elucidate the specific cellular pathways perturbed by this compound and provide insights into its mechanisms of toxicity. The identification of robust and specific molecular signatures will be invaluable for developing sensitive biomarkers for monitoring human exposure to this compound and for assessing its potential health risks.

Q & A

Q. What are the established synthetic pathways for 3,11-Dimethylchrysene, and what challenges arise during its purification?

Methodological Answer:

- Synthetic Routes: The compound is typically synthesized via Friedel-Crafts alkylation or cyclization of polycyclic precursors. Key intermediates include methyl-substituted phenanthrene derivatives, which undergo Diels-Alder reactions to form the chrysene backbone.

- Purification Challenges: Due to its high hydrophobicity and structural similarity to other methylated polycyclic aromatic hydrocarbons (PAHs), purification requires high-performance liquid chromatography (HPLC) with C18 columns or recrystallization using toluene/hexane mixtures. Contamination risks from isomers like 5,9-Dimethylchrysene necessitate rigorous spectral validation (e.g., NMR, HRMS) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

- Analytical Techniques:

- Nuclear Magnetic Resonance (NMR): Compare and NMR spectra with computational models (e.g., DFT-based predictions) to confirm methyl group positions.

- Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]) at m/z 256.341 (CH) and fragmentation patterns.

- X-ray Crystallography: Resolve crystal structures to confirm regioselectivity, though this is limited by the compound’s low crystallinity .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the carcinogenic potential of this compound in vivo?

Methodological Answer:

- Animal Models: Use rodent bioassays (e.g., SENCAR mice) with topical or subcutaneous administration. Monitor tumor incidence and latency periods over 20–40 weeks.

- Mechanistic Studies:

- DNA Adduct Analysis: Employ -postlabeling or LC-MS/MS to quantify adducts in target tissues (e.g., skin, lung).

- Metabolic Profiling: Incubate the compound with liver microsomes to identify hydroxylated metabolites (e.g., this compound-1,2-diol) using GC-MS.

- Comparative Data: Contrast results with structurally analogous PAHs (e.g., 5-Methylchrysene) to assess methyl group effects on carcinogenicity .

Q. How should researchers address contradictions in toxicity data between in vitro and environmental exposure studies?

Methodological Answer:

- Data Reconciliation Framework:

Source Evaluation: Differentiate between in vitro cytotoxicity assays (e.g., Ames test for mutagenicity) and environmental monitoring data (e.g., PAH_LO detection limits of 0.183 ng/L in water ).

Dosage Adjustments: Normalize exposure levels (e.g., convert environmental concentrations to equivalent in vitro doses using pharmacokinetic models).

Matrix Effects: Account for environmental interferents (e.g., humic acids) that may reduce bioavailability.

- Case Study: Discrepancies in this compound’s mutagenicity (Ames test) versus low environmental detection may arise from photodegradation or microbial metabolism .

Q. What advanced analytical methods are suitable for detecting this compound in complex environmental matrices?

Methodological Answer:

- Sample Preparation: Use solid-phase extraction (SPE) with styrene-divinylbenzene cartridges for water samples or Soxhlet extraction for sediments.

- Detection Techniques:

- GC-MS/MS: Optimize electron impact ionization (EI) at 70 eV with selective ion monitoring (SIM) for m/z 256 → 227.

- LC-APCI-MS: Apply atmospheric pressure chemical ionization for enhanced sensitivity in low-concentration samples (detection limit: <0.1 ng/L).

- Quality Control: Include deuterated internal standards (e.g., D-Chrysene) to correct for matrix effects .

Q. How can computational chemistry aid in predicting the reactivity of this compound with biological macromolecules?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding affinities with DNA bases (e.g., guanine) or aryl hydrocarbon receptor (AhR) domains.

- DFT Calculations: Compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites prone to metabolic activation.

- Comparative Analysis: Benchmark against experimental data (e.g., tumor-initiating activity in mice ) to validate predictive models.

Methodological Best Practices

- Data Contradiction Analysis: Cross-validate findings using orthogonal techniques (e.g., combine NMR with X-ray data) and consult meta-analyses of methylated PAHs .

- Ethical Compliance: Adhere to guidelines for carcinogen handling (e.g., OSHA standards) and disclose detection limits/uncertainties in environmental studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.